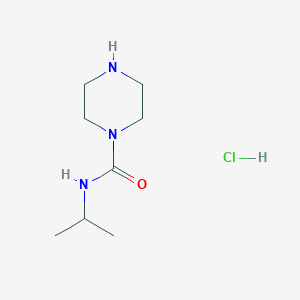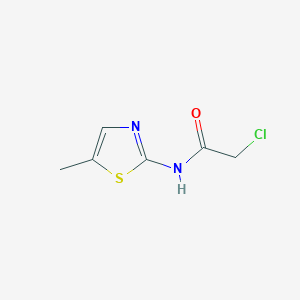
2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide, also known as 2-chloro-5-methylthiazolylacetamide (CMTA) is an organic compound that belongs to the class of acyl chlorides. It is a highly versatile compound with a wide range of applications in the field of scientific research. CMTA has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. Its wide range of uses makes it an important tool for researchers.
Applications De Recherche Scientifique
Anticancer Potential
2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide has been a focus in the synthesis of compounds with anticancer properties. Research indicates its application in developing agents against various cancer types:
Synthesis of Anticancer Agents
It's used as a precursor in synthesizing derivatives with anticancer activity. For instance, compounds derived from it showed selectivity and efficacy against human lung adenocarcinoma cells, highlighting its potential in cancer treatment (Evren et al., 2019).
Development of Novel Compounds
The chemical has been instrumental in creating new compounds that exhibit reasonable anticancer activity against a variety of cancer cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012).
Role in Synthesis of Benzimidazole–Thiazole Derivatives
It's used in synthesizing benzimidazole–thiazole derivatives that show promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
Antibacterial Applications
This compound is also utilized in creating compounds with significant antibacterial properties:
- Synthesis of Antibacterial Agents: It's involved in the creation of derivatives that exhibit substantial antibacterial activity. Research has shown that compounds derived from it have been effective against various bacterial strains (Ramalingam et al., 2019).
Other Therapeutic Properties
Additionally, this compound has been used in the development of agents with different therapeutic effects:
Analgesic Activity
Some acetamide derivatives synthesized using this compound have shown potential analgesic properties, indicating its usefulness in pain management (Kaplancıklı et al., 2012).
Anti-Diabetic Agents
It is used in synthesizing bi-heterocycles evaluated for their anti-diabetic potential, suggesting its role in managing diabetes (Abbasi et al., 2020).
Local Anesthetic Activities
Derivatives of this compound have been investigated for their local anesthetic activity, showing potential use in local anesthesia (Badiger et al., 2012).
Chemical Properties and Stability
The compound also plays a role in studies focused on its chemical properties and stability:
- Metabolic Stability Research: Studies on metabolic stability and reactivity of various heterocyclic compounds, including those derived from this compound, are essential for drug development (Stec et al., 2011).
Mécanisme D'action
Target of Action
Related compounds have been shown to have anticancer properties, suggesting potential targets within cancer-related pathways .
Mode of Action
It’s likely that it interacts with its targets to induce changes at the molecular level, potentially disrupting normal cellular functions or signaling pathways .
Result of Action
Given the anticancer properties of related compounds, it’s possible that this compound could induce cell death or inhibit cell proliferation in certain cancer cells .
Propriétés
IUPAC Name |
2-chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-3-8-6(11-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWMWRAOMBZILP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)
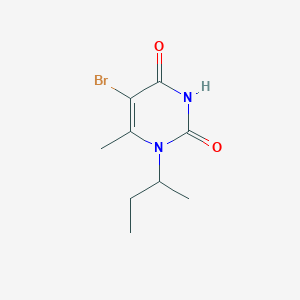
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)

![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)
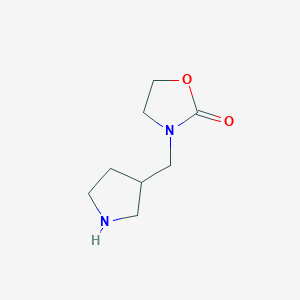
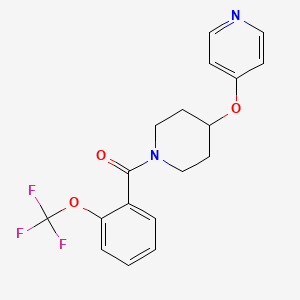
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate](/img/structure/B2408942.png)

